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Avermectin B2a monosaccharide -

Avermectin B2a monosaccharide

Catalog Number: EVT-1580066
CAS Number:
Molecular Formula: C41H62O12
Molecular Weight: 746.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin B2a monosaccharide is a glycoside.
Overview

Avermectin B2a monosaccharide is a member of the avermectin family, which are naturally occurring compounds produced by the fermentation of Streptomyces avermitilis, an actinomycete found in soil. These compounds are known for their broad-spectrum antiparasitic and insecticidal activities. Avermectin B2a monosaccharide, along with its derivatives, has been extensively studied for its potential applications in agriculture and medicine.

Source

The primary source of avermectin B2a monosaccharide is the fermentation of Streptomyces avermitilis. This organism synthesizes a variety of avermectins through a complex biosynthetic pathway involving polyketide synthases and glycosylation processes. The fermentation process yields not only the monosaccharide form but also its aglycone derivatives, which exhibit significant biological activities .

Classification

Avermectin B2a monosaccharide belongs to the class of macrolides, specifically categorized under the avermectins. These compounds are characterized by their unique structural features, including a macrocyclic lactone ring and various sugar moieties that contribute to their biological properties. Avermectins are often compared to milbemycins, with notable structural differences that influence their pharmacological effects .

Synthesis Analysis

Methods

The synthesis of avermectin B2a monosaccharide involves several steps, primarily centered around the fermentation process of Streptomyces avermitilis. The initial stage includes the assembly of the polyketide backbone through the action of polyketide synthases, followed by various modifications that lead to the formation of different avermectins.

Technical Details

  1. Polyketide Synthase Activity: The synthesis begins with the activity of multiple proteins (AVES 1-4) that facilitate the addition of acetate and propionate units to form the core structure.
  2. Modification Steps: Key enzymes such as AveE (a cyclase) and AveF (a keto reductase) modify the aglycone structure to produce intermediates necessary for glycosylation.
  3. Glycosylation: The final step involves attaching a sugar moiety to the aglycone, catalyzed by enzymes such as AveBI, which utilizes activated sugar donors like dTDP-sugar .
Molecular Structure Analysis

Structure

The molecular structure of avermectin B2a monosaccharide consists of a macrolide ring with several hydroxyl groups and a sugar moiety attached. The structural formula can be represented as follows:

C41H62O12\text{C}_{41}\text{H}_{62}\text{O}_{12}

Data

  • Molecular Weight: Approximately 762.9 g/mol
  • InChI Key: AIAMVBSMPZPBPX-QPBPBONSSA-N
  • Canonical SMILES: A detailed representation can be found in chemical databases .
Chemical Reactions Analysis

Reactions

Avermectin B2a monosaccharide participates in several chemical reactions that enhance its bioactivity:

  1. Acylation Reactions: Modifications at specific positions on the molecule can alter solubility and stability.
  2. Hydroxylation: Enzymatic hydroxylation can enhance biological activity by improving interaction with target sites in organisms.

Technical Details

The reactions typically involve using various reagents to introduce functional groups at specific positions on the avermectin backbone, allowing for tailored modifications that retain or enhance activity against pests and parasites .

Mechanism of Action

Process

The mechanism through which avermectin B2a monosaccharide exerts its biological effects primarily involves binding to glutamate-gated chloride channels in invertebrate neurons and muscles. This binding leads to hyperpolarization, resulting in paralysis or death of susceptible organisms.

Data

  • Target Organisms: Effective against a variety of nematodes and arthropods.
  • Potency: Exhibits low toxicity to mammals while being highly effective against target pests .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: Stability may vary with pH changes; optimal conditions should be maintained during storage .
Applications

Scientific Uses

Avermectin B2a monosaccharide has diverse applications across various fields:

  • Agriculture: Used as an insecticide and acaricide for crop protection against pests.
  • Veterinary Medicine: Employed in treatments for parasitic infections in livestock.
  • Research Applications: Investigated for potential anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines .
Biosynthesis and Genomic Regulation of Avermectin B2a Monosaccharide

Biosynthetic Gene Clusters in Streptomyces avermitilis

The avermectin B2a monosaccharide originates from a highly specialized 82 kb biosynthetic gene cluster (ave) within the genome of Streptomyces avermitilis. This cluster comprises 18 open reading frames (ORFs), including four giant polyketide synthase (PKS) genes (aveA1–A4) and 14 ancillary genes governing post-polyketide modifications and regulatory functions [2] [6]. The ave cluster exhibits a convergent transcriptional organization: aveA1/A2 and aveA3/A4 are transcribed divergently, flanking central regions dedicated to oleandrose biosynthesis and aglycone tailoring [2]. Key non-PKS genes include:

  • aveB: Encodes glycosyltransferases for oleandrose attachment
  • aveC: Controls C22–C23 dehydration
  • aveD: Governs C5-O-methylation
  • aveE: Catalyzes furan ring formation
  • aveR: A pathway-specific regulatory gene [6] [8]

Chromosomal deletions or insertions within this 65 kb core region abolish aglycone production, confirming its essential role in avermectin scaffold assembly [2]. The cluster’s modular architecture enables precise substrate channeling, where starter units (isobutyryl-CoA or 2-methylbutyryl-CoA) determine the "a" or "b" series of avermectins, positioning B2a as a C25-sec-butyl derivative [6] [9].

Table 1: Core Genes in the Avermectin B2a Monosaccharide Biosynthetic Cluster

GeneFunctionRole in B2a Pathway
aveA1–A4Polyketide synthases (12 modules total)Aglycone backbone assembly
aveBGlycosyltransferaseAttaches first oleandrose unit at C13
aveECytochrome P450 hydroxylaseCatalyzes furan ring formation (C6–C8a)
aveDMethyltransferaseGoverns O-methylation at C5 of aglycone
aveRTranscriptional regulatorActivates ave cluster expression

Enzymatic Pathways for Monosaccharide Derivatization

Avermectin B2a monosaccharide features a single L-oleandrose unit attached at the C13 position of the macrolide aglycone. Its biosynthesis proceeds via a tightly coordinated, four-step enzymatic cascade:

  • dTDP-Oleandrose Synthesis: Initiated by glucose-1-phosphate thymidylyltransferase (AveBI), which converts glucose-1-phosphate to dTDP-glucose. Subsequent steps involve dTDP-glucose 4,6-dehydratase (AveBII), dTDP-4-keto-6-deoxyglucose 3,5-epimerase (AveBIII), and dTDP-4-keto-L-rhamnose reductase (AveBIV) to yield dTDP-L-oleandrose [2] [9].
  • Glycosyl Transfer: The glycosyltransferase AveBV transfers oleandrose to the C13 hydroxyl of the avermectin B2a aglycone, forming avermectin B2a monosaccharide [2].
  • C5-O-Methylation: Methyltransferase AveD methylates the C5 hydroxyl group using S-adenosylmethionine as a methyl donor, distinguishing the "A" series (methoxy) from "B" series (hydroxy) avermectins. B2a monosaccharide retains a C5-OH group, making it a "B" type derivative [6] [8].

Table 2: Enzymatic Pathway for dTDP-Oleandrose Biosynthesis

EnzymeGeneReaction CatalyzedProduct
Glucose-1-phosphate thymidylyltransferaseaveBIGlucose-1-phosphate + dTTP → dTDP-glucose + PPidTDP-D-glucose
dTDP-glucose 4,6-dehydrataseaveBIIdTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-6-deoxy-D-glucose
3,5-EpimeraseaveBIIIdTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnosedTDP-4-keto-L-rhamnose
4-KetoreductaseaveBIVdTDP-4-keto-L-rhamnose + NADPH → dTDP-L-oleandrosedTDP-L-oleandrose

Role of Polyketide Synthases in Aglycone Formation

The aglycone core of avermectin B2a monosaccharide—6,8a-seco-6,8a-deoxy-5-oxoavermectin B2a—is assembled by four multimodular PKS enzymes (AVES1–4) incorporating one starter unit (2-methylbutyryl-CoA for "a" series), seven malonyl-CoA, and five methylmalonyl-CoA extenders [2] [9]. The B2a aglycone specifically arises from bimodular skipping during chain termination:

  • Module 2 Specificity: The DH-KR domain pair in module 2 (AveA1) catalyzes C10–C11 dehydration and C11 ketoreduction, but lacks enoylreductase (ER) activity. This results in a C22–C23 single bond—a hallmark of "2" series avermectins like B2a [9] [10].
  • Termination Mechanism: The final module (AveA4 module 3) employs a thioesterase domain to cyclize the linear polyketide chain into a 16-membered macrocyclic lactone. Incomplete processing by the C5-ketoreductase (KR5) leaves a ketone at C5, characteristic of "5-oxo" intermediates [2] [10].

Mutational studies confirm that disrupting aveA2 (housing modules 3–6) abolishes aglycone synthesis, while aveC knockout strains accumulate 5-oxo-aglycones lacking C22–C23 dehydration [8] [10].

Table 3: PKS Module Organization for B2a Aglycone Assembly

PKS ProteinModuleDomainsSubstrate IncorporatedStructural Outcome
AVES1 (AveA1)LoadingAT-ACP2-methylbutyryl-CoAC25 sec-butyl starter
Module 1KS-AT-KR-ACPMethylmalonyl-CoAC2-methyl, C3-OH
Module 2KS-AT-DH-KR-ACPMalonyl-CoAC10-C11 unsaturation, C11-OH
AVES2 (AveA2)Module 3KS-AT-KR-ACPMethylmalonyl-CoAC7-methyl, C9-OH
...............
AVES4 (AveA4)Module 12KS-AT-KR-ACP-TEMethylmalonyl-CoAMacrocyclization, C5-keto

Regulatory Mechanisms of Oleandrose Attachment in B2a Biosynthesis

Oleandrose attachment to the B2a aglycone is governed by hierarchical regulatory networks:

  • Pathway-Specific Control: The transcriptional activator AveR binds upstream of aveB and PKS genes, enhancing glycosyltransferase expression. aveR knockout strains show 95% reduction in both avermectins and monosaccharide derivatives [6] [8].
  • Precursor Allocation: Branched-chain 2-oxo acid dehydrogenase (BCDH) inactivation redirects intracellular 2-methylbutyryl-CoA toward aglycone synthesis. Mutants lacking BCDH activity (e.g., S. avermitilis Agly-1) produce exclusively aglycones A1a/A2a but require exogenous 2-methylbutyrate for B2a aglycone formation [8] [10].
  • Spatiotemporal Regulation: Glycosylation occurs only after complete aglycone cyclization and furan ring formation. aveE mutants accumulate non-glycosylated 5-oxo-aglycones, confirming that furan ring closure precedes oleandrose attachment [2] [6].

Metabolic engineering leveraging these mechanisms enables selective B2a monosaccharide production. For example, aveD inactivation blocks C5-O-methylation, enriching "B" series components, while aveC deletion eliminates C22–C23 dehydration, favoring "2" series accumulation [8] [9].

Table 4: Regulatory Factors Influencing Oleandrose Attachment

Regulatory FactorTypeEffect on B2a MonosaccharideExperimental Evidence
AveRTranscriptional activatorUpregulates aveB and PKS genes95% yield reduction in ΔaveR mutants [6]
Branched-chain 2-oxo acid dehydrogenaseMetabolic enzymeModifies 2-methylbutyryl-CoA availabilityAgly-1 mutants require exogenous precursors [10]
AveCBifunctional dehydrataseControls C22–C23 saturation levelΔaveC mutants accumulate 22,23-dihydro-B2a aglycone [8]

Properties

Product Name

Avermectin B2a monosaccharide

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C41H62O12

Molecular Weight

746.9 g/mol

InChI

InChI=1S/C41H62O12/c1-9-21(2)37-25(6)31(42)19-40(53-37)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(47-8)35(44)26(7)49-33)22(3)11-10-12-27-20-48-38-34(43)24(5)15-30(39(45)50-29)41(27,38)46/h10-13,15,21-22,25-26,28-38,42-44,46H,9,14,16-20H2,1-8H3/b11-10+,23-13+,27-12+/t21?,22-,25-,26-,28+,29-,30-,31-,32-,33-,34+,35-,36-,37+,38+,40-,41+/m0/s1

InChI Key

AIAMVBSMPZPBPX-QPBPBONSSA-N

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C

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